molecular formula C20H17ClN4O3 B11284094 N-(4-chlorophenyl)-5-hydroxy-3-(2-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide

N-(4-chlorophenyl)-5-hydroxy-3-(2-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B11284094
M. Wt: 396.8 g/mol
InChI Key: CTERHWSNHXNQSP-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is fused with a phenyl ring substituted with a chlorine atom and another phenyl ring substituted with a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-methoxypyrimidine: A related compound with a simpler structure, used in similar applications.

    2-Chloro-4-(4-methoxyphenyl)pyrimidine: Another related compound with potential biological activities.

Uniqueness

N-(4-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is unique due to its complex structure, which allows for diverse interactions with biological targets. Its combination of a pyrazolo[1,5-a]pyrimidine core with substituted phenyl rings provides a versatile scaffold for drug design and development.

Properties

Molecular Formula

C20H17ClN4O3

Molecular Weight

396.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-(2-methoxyphenyl)-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C20H17ClN4O3/c1-28-17-5-3-2-4-14(17)15-11-22-25-16(10-18(26)24-19(15)25)20(27)23-13-8-6-12(21)7-9-13/h2-9,11,16H,10H2,1H3,(H,23,27)(H,24,26)

InChI Key

CTERHWSNHXNQSP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C3NC(=O)CC(N3N=C2)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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